molecular formula C6H14ClNO4 B043577 1-Deoxynojirimycin hydrochloride CAS No. 355138-93-1

1-Deoxynojirimycin hydrochloride

Cat. No.: B043577
CAS No.: 355138-93-1
M. Wt: 199.63 g/mol
InChI Key: ZJIHMALTJRDNQI-VFQQELCFSA-N
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Description

Duvoglustat hydrochloride, also known as 1-deoxynojirimycin hydrochloride, is a small molecule that functions as an alpha-glucosidase inhibitor. This compound is derived from deoxynojirimycin and exhibits antiviral properties. It is primarily investigated for its potential therapeutic applications, including its role in treating lysosomal storage disorders such as Pompe disease .

Mechanism of Action

Target of Action

Duvoglustat hydrochloride, also known as 1-Deoxynojirimycin hydrochloride, primarily targets α-glucosidase , an enzyme that plays a crucial role in carbohydrate digestion . It also interacts with other enzymes such as Cyclomaltodextrin glucanotransferase , Beta-glucosidase A , Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase , and Mannosyl-oligosaccharide alpha-1,2-mannosidase .

Mode of Action

Duvoglustat hydrochloride acts as an α-glucosidase inhibitor . It inhibits the activity of α-glucosidase, thereby delaying the digestion of carbohydrates and reducing postprandial blood glucose levels . This makes it a potential therapeutic agent for managing type 2 diabetes .

Biochemical Pathways

The inhibition of α-glucosidase by Duvoglustat hydrochloride affects the carbohydrate digestion pathway . By inhibiting α-glucosidase, the breakdown of complex carbohydrates into glucose is delayed, which results in a slower release of glucose into the bloodstream . This helps in managing postprandial hyperglycemia, a common issue in individuals with type 2 diabetes .

Pharmacokinetics

Studies have shown that oral co-administration of duvoglustat hydrochloride with alglucosidase alfa increases the exposure of active levels in plasma and skeletal muscles, leading to greater substrate reduction in muscle . This suggests that Duvoglustat hydrochloride may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of Duvoglustat hydrochloride’s action is the reduction of postprandial blood glucose levels . By inhibiting α-glucosidase, it slows down the digestion of carbohydrates, thereby reducing the rate at which glucose is released into the bloodstream . This can help manage blood glucose levels in individuals with type 2 diabetes .

Action Environment

The action of Duvoglustat hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect its efficacy . Additionally, factors such as pH levels, temperature, and the presence of certain ions can potentially affect the stability and activity of Duvoglustat hydrochloride.

Biochemical Analysis

Biochemical Properties

Duvoglustat hydrochloride interacts with several enzymes and proteins. It is known to interact with Cyclomaltodextrin glucanotransferase, Beta-glucosidase A, Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, Mannosyl-oligosaccharide alpha-1,2-mannosidase, and Xylose isomerase .

Cellular Effects

Duvoglustat hydrochloride has been shown to increase the systemic and tissue exposure of active acid α-glucosidase in Pompe patients when co-administered with Alglucosidase α . This suggests that Duvoglustat hydrochloride may influence cell function by enhancing the activity of certain enzymes.

Molecular Mechanism

As an alpha-glucosidase inhibitor, it is believed to exert its effects at the molecular level by binding to and inhibiting the function of alpha-glucosidase . This could potentially lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, Duvoglustat hydrochloride has been shown to prevent the denaturation and loss of activity of recombinant human acid alpha-glucosidase at neutral pH and body temperature . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

In animal models, the effects of Duvoglustat hydrochloride have been shown to vary with different dosages .

Metabolic Pathways

It is known to interact with several enzymes , suggesting that it may be involved in multiple metabolic pathways.

Transport and Distribution

Information on how Duvoglustat hydrochloride is transported and distributed within cells and tissues is limited. It is known to increase the systemic and tissue exposure of active acid α-glucosidase , suggesting that it may influence the distribution of this enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions: Duvoglustat hydrochloride can be synthesized through various methods. One common approach involves the biosynthesis of 1-deoxynojirimycin from D-glucose in Bacillus subtilis. The process includes several enzymatic steps:

    Glycolysis: D-glucose undergoes glycolysis to produce fructose-6-phosphate.

    Transamination: GabT1 enzyme catalyzes transamination at the C2 position.

    Dephosphorylation: Yktc1 enzyme dephosphorylates the intermediate, resulting in 2-amino-2-deoxy-D-mannitol.

    Oxidation and Cyclization: GutB1 enzyme oxidizes the intermediate, leading to cyclization and formation of manojirimycin.

    Epimerization and Dehydration: Manojirimycin undergoes epimerization and dehydration to yield 1-deoxynojirimycin.

Industrial Production Methods: Industrial production of duvoglustat hydrochloride involves optimizing the biosynthetic pathway in Bacillus subtilis or other microbial systems. This includes genetic engineering to enhance enzyme activity and yield, as well as fermentation processes to scale up production .

Chemical Reactions Analysis

Types of Reactions: Duvoglustat hydrochloride primarily undergoes substitution reactions due to the presence of its hydroxyl and amino groups. These reactions include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Duvoglustat hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Duvoglustat hydrochloride is unique due to its specific inhibition of alpha-glucosidase enzymes and its potential therapeutic applications. Similar compounds include:

Properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHMALTJRDNQI-VFQQELCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017351
Record name 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AT2220 is designed to act as a pharmacological chaperone by selectively binding to the misfolded enzyme responsible for Pompe disease, Gaa. After binding to the enzyme, it is thought that AT2220 promotes the proper folding, processing, and trafficking of the enzyme from the endoplasmic reticulum to its final destination, the lysosome, the area of the cell where the enzyme does its work. Once it reaches the lysosome, the pharmacological chaperone is displaced, and the enzyme can perform its normal function, which is the breakdown of its natural substrate, glycogen.
Record name AT2220
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

73285-50-4
Record name 1-Deoxynojirimycin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73285-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Duvoglustat hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073285504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DUVOGLUSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RN23C42QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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